Ganoderic acid DM

Descripción general

Descripción

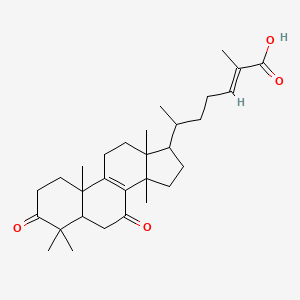

Este compuesto es conocido por sus diversas actividades farmacológicas, incluyendo efectos antiandrogénicos, antiproliferativos e inhibidores de la osteoclastogénesis . Es un triterpenoide de tipo lanostano altamente oxigenado, que contribuye a sus importantes propiedades medicinales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido Ganodérico DM puede sintetizarse mediante métodos biotecnológicos que involucran la expresión de genes de citocromo P450 de Ganoderma lucidum en Saccharomyces cerevisiae. Este método permite la producción de ácidos ganodéricos en un huésped heterólogo, superando los desafíos de bajo rendimiento y lento crecimiento asociados con Ganoderma lucidum . El proceso implica la oxidación del ácido 3-hidroxi-lanosta-8,24-dien-26-oico para producir ácidos ganodéricos.

Métodos de Producción Industrial: La producción industrial del ácido Ganodérico DM típicamente involucra el cultivo de Ganoderma lucidum bajo condiciones controladas. El hongo se cultiva en varios sustratos, y los triterpenoides se extraen utilizando solventes orgánicos como etanol y cloroformo. Los extractos luego se purifican utilizando técnicas cromatográficas para aislar el ácido Ganodérico DM .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido Ganodérico DM experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Agentes oxidantes comunes como permanganato de potasio u óxido de cromo se pueden usar para oxidar el ácido Ganodérico DM.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de litio y aluminio se emplean para reducir grupos funcionales específicos dentro de la molécula.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido Ganodérico DM, que pueden exhibir actividades biológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Breast Cancer Treatment

Recent studies have identified ganoderic acid DM as a promising candidate for breast cancer therapy. A research team led by Prof. Huang Qing at the Hefei Institutes of Physical Science utilized network pharmacology to identify potential therapeutic targets and signaling pathways associated with ganoderic acids. They discovered that this compound effectively suppressed the PIK3CA protein in breast cancer cell lines, suggesting its role in inhibiting cancer cell growth and positioning it as a potential candidate for combination therapies aimed at enhancing current treatment methods or overcoming drug resistance .

Mechanisms of Action

This compound exhibits its anticancer effects through multiple mechanisms:

- Induction of Apoptosis : It triggers apoptotic pathways in various cancer cell types, including non-small cell lung cancer and prostate cancer, while demonstrating minimal toxicity to normal cells .

- Inhibition of Signaling Pathways : this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival .

- Immune Modulation : It stimulates an immune response within the tumor microenvironment, potentially providing long-term protection against malignancies .

Comparative Efficacy in Cancer Types

The efficacy of this compound varies across different types of cancer. Below is a summary of its applications in various cancers:

Case Studies

- Breast Cancer Research : A study utilizing bioinformatics revealed that this compound interacts strongly with several target proteins associated with breast cancer pathways. This was validated through molecular docking studies and in vitro experiments, highlighting its potential as a therapeutic agent .

- Prostate Cancer Application : Research indicated that this compound could significantly reduce osteoclastogenesis in advanced prostate cancer models. The compound demonstrated cytotoxicity against both androgen-dependent and independent prostate cancer cells, suggesting its utility in treating advanced stages of the disease .

- Lung Cancer Efficacy : The compound was shown to enhance apoptotic processes in lung cancer cells by affecting key signaling pathways, thereby inhibiting tumor progression effectively .

Future Perspectives

Given the promising findings regarding this compound's anticancer properties, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of this compound in human subjects.

- Combination Therapies : Investigating the use of this compound in conjunction with existing chemotherapeutics to enhance treatment outcomes.

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its effects on various cellular pathways involved in cancer progression.

Mecanismo De Acción

El ácido Ganodérico DM ejerce sus efectos a través de múltiples objetivos moleculares y vías. Se ha demostrado que se une a la tubulina, afectando el ensamblaje de polímeros de tubulina e interrumpiendo la dinámica de los microtúbulos . Esta acción es similar a la de la vinblastina, un agente anticancerígeno conocido. Además, el ácido Ganodérico DM induce la apoptosis en las células cancerosas al regular varias vías de señalización, incluyendo la vía MAPK y la activación de caspasas .

Comparación Con Compuestos Similares

El ácido Ganodérico DM es parte de una familia más grande de ácidos ganodéricos, que incluye compuestos como el ácido Ganodérico A, el ácido Ganodérico B y el ácido Ganodérico C. Estos compuestos comparten una estructura similar de triterpenoide tipo lanostano, pero difieren en sus grupos funcionales y actividades biológicas . En comparación con sus análogos, el ácido Ganodérico DM es único debido a su potente actividad inhibidora de la osteoclastogénesis y su capacidad para inducir la apoptosis en las células cancerosas a concentraciones más bajas .

Compuestos Similares:

- Ácido Ganodérico A

- Ácido Ganodérico B

- Ácido Ganodérico C

- Metil Ácido Ganodérico DM

- 7-oxo-metil Ácido Ganodérico Z

El ácido Ganodérico DM se destaca entre estos compuestos por sus propiedades farmacológicas específicas y sus posibles aplicaciones terapéuticas.

Actividad Biológica

Ganoderic acid DM (GA-DM) is a bioactive compound derived from the medicinal mushroom Ganoderma lucidum, known for its diverse pharmacological properties. This article provides a comprehensive overview of GA-DM's biological activities, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

GA-DM is a lanostane-type triterpene that exhibits significant biological activity, particularly in cancer therapy. Its structure allows it to interact with various cellular pathways, leading to apoptosis and autophagy in cancer cells while minimizing toxicity to normal cells .

Anticancer Activity

Mechanisms of Action:

GA-DM has been shown to induce cell death through multiple mechanisms:

- Apoptosis and Autophagy: GA-DM promotes apoptotic and autophagic processes in cancer cells, enhancing tumor antigen presentation and stimulating immune responses. It activates proteins such as Beclin-1, which facilitates autophagy by binding to Bcl-2, leading to caspase-3 activation and subsequent cell death .

- Inhibition of Signaling Pathways: The compound inhibits the PI3K/Akt/mTOR signaling pathway, crucial for cell survival and proliferation. This inhibition results in reduced tumor growth in various cancer types, including prostate and non-small cell lung cancer (NSCLC) .

Case Studies:

- Prostate Cancer: GA-DM demonstrated toxicity against both androgen-dependent and independent prostate cancer cells. In preclinical models, it significantly reduced osteoclastogenesis and tumor growth, suggesting its potential as a treatment for advanced prostate cancer .

- Non-Small Cell Lung Cancer: Studies indicate that GA-DM triggers autophagic apoptosis in NSCLC cells (A549 and NCI-H460), effectively suppressing tumor progression by downregulating key signaling proteins involved in cell survival .

Table: Summary of Biological Activities of this compound

Immune Modulation

GA-DM not only induces direct cytotoxic effects on cancer cells but also enhances immune system activity. It has been shown to increase the expression of HLA class II molecules on treated melanoma cells, facilitating better recognition by CD4+ T cells. This immune activation could be beneficial in developing immunotherapeutic strategies against malignancies .

Future Directions

Research into GA-DM continues to expand, focusing on:

- Nanoparticle Delivery Systems: Targeted delivery methods are being explored to enhance the efficacy of GA-DM while reducing systemic toxicity. This approach aims to optimize therapeutic outcomes in cancer treatment .

- Combination Therapies: Investigating the synergistic effects of GA-DM with other chemotherapeutic agents could provide new avenues for treatment protocols in advanced cancers.

Propiedades

IUPAC Name |

(E,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKZZRIVAYGFSF-PIPDTRPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316309 | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173075-45-1 | |

| Record name | Ganoderic acid DM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173075-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderic acid DM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.